molecular formula C17H15N3O2 B11016814 3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide

3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B11016814
M. Wt: 293.32 g/mol
InChI Key: IVBMSCMYZITDHT-UHFFFAOYSA-N
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Description

3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide: oxazolylpyridine propanamide , belongs to the class of heterocyclic compounds. Its structure features an oxazole ring fused with a pyridine ring, and it contains an amide functional group. This compound has garnered interest due to its diverse applications in various fields.

Preparation Methods

Synthetic Routes: The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide involves several steps. One common synthetic route includes the following:

    Oxazole Formation: Start by synthesizing the oxazole ring. This can be achieved through cyclization of an appropriate amine and a carboxylic acid derivative under suitable conditions.

    Pyridine Ring Incorporation: Introduce the pyridine ring by reacting the oxazole intermediate with a pyridine derivative.

    Amide Formation: Finally, form the amide linkage by reacting the resulting compound with an appropriate acid chloride or anhydride.

Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the oxazole or pyridine rings may yield corresponding reduced derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for drug development due to its structural features.

    Industry: Employed in the preparation of specialty chemicals.

Mechanism of Action

The exact mechanism by which 3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other pharmacological actions.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its unique combination of oxazole and pyridine rings sets it apart. Similar compounds include other heterocyclic derivatives with amide functionalities.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C17H15N3O2/c21-16(20-14-7-4-10-18-11-14)8-9-17-19-12-15(22-17)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,20,21)

InChI Key

IVBMSCMYZITDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CN=CC=C3

Origin of Product

United States

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